NCT-505

描述

属性

IUPAC Name |

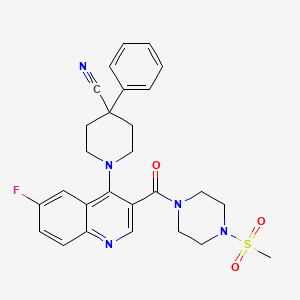

1-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNLWOQHMQRHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NCT-505: An In-depth Technical Guide on its Mechanism of Action in Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and resistance to conventional therapies, contributing to tumor recurrence and metastasis. Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid synthesis, is a key marker and functional regulator of CSCs. NCT-505 is a potent and selective small molecule inhibitor of ALDH1A1. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer stem cells, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Selective ALDH1A1 Inhibition

This compound exerts its anti-cancer stem cell effects through the potent and selective inhibition of the ALDH1A1 enzyme.[1] ALDH1A1 plays a crucial role in the survival and maintenance of CSCs by detoxifying aldehydes and catalyzing the synthesis of retinoic acid, a key signaling molecule in cell differentiation.[2][3] By inhibiting ALDH1A1, this compound disrupts these critical cellular processes, leading to a reduction in the CSC population, decreased tumorigenicity, and re-sensitization to chemotherapy.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency against human ALDH1A1 with an IC50 in the low nanomolar range. Its selectivity for ALDH1A1 over other ALDH isoforms is a key characteristic, minimizing potential off-target effects.

| Target Enzyme | IC50 (nM) | Reference |

| Human ALDH1A1 | 7 | [1] |

| Human ALDH1A2 | >57,000 | [1] |

| Human ALDH1A3 | 22,800 | |

| Human ALDH2 | 20,100 | |

| Human ALDH3A1 | >57,000 |

Cellular Activity and Effects on Cancer Stem Cell Properties

In cellular assays, this compound has been shown to reduce the viability of cancer cells, particularly those with high ALDH1A1 expression, and inhibit the formation of spheroids, a key characteristic of cancer stem cells in vitro.

| Cell Line | Assay | Metric | Value | Reference |

| OV-90 (Ovarian Cancer) | Cell Viability | EC50 | 2.10-3.92 µM | |

| SKOV-3-TR (Paclitaxel-Resistant Ovarian Cancer) | Cytotoxicity | IC50 | 1, 3, 10, 20, 30 µM | |

| OV-90 (Ovarian Cancer) | Spheroid Formation | Inhibition | Demonstrated |

Furthermore, this compound has been shown to re-sensitize paclitaxel-resistant ovarian cancer cells to chemotherapy. The related compound NCT-506, with a similar IC50 for ALDH1A1, demonstrates a significant reduction in the IC50 of paclitaxel in SKOV-3-TR cells.

| Cell Line | Treatment | Paclitaxel IC50 (nM) | Reference |

| SKOV-3-TR | DMSO (Control) | 1202 | |

| SKOV-3-TR | NCT-506 (1 µM) | 924 | |

| SKOV-3-TR | NCT-506 (3 µM) | 870 | |

| SKOV-3-TR | NCT-506 (10 µM) | 411 | |

| SKOV-3-TR | NCT-506 (20 µM) | 102 | |

| SKOV-3-TR | NCT-506 (30 µM) | 31.8 |

Signaling Pathways Modulated by this compound

The inhibition of ALDH1A1 by this compound is hypothesized to impact downstream signaling pathways crucial for cancer stem cell survival and self-renewal. Based on studies of ALDH1A1 inhibition, the primary affected pathways include the AKT/β-catenin and NF-κB signaling cascades.

Caption: Putative signaling pathway affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer stem cells.

ALDEFLUOR Assay for ALDH Activity

This assay is used to identify and quantify the population of cells with high ALDH activity.

-

Cell Preparation:

-

Harvest cells and wash with PBS.

-

Resuspend cells in ALDEFLUOR assay buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Prepare a "test" sample and a "control" sample for each cell line.

-

To the "test" sample, add the activated ALDEFLUOR reagent (BAAA, a fluorescent ALDH substrate).

-

To the "control" sample, add the ALDEFLUOR reagent along with diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, to define the baseline fluorescence.

-

Incubate both samples for 30-60 minutes at 37°C, protected from light.

-

-

Flow Cytometry Analysis:

-

Centrifuge the cells and resuspend in fresh assay buffer.

-

Analyze the cells using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" sample.

-

Caption: Workflow for the ALDEFLUOR assay.

Spheroid Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells by their ability to form three-dimensional spheroids in non-adherent conditions.

-

Cell Plating:

-

Prepare a single-cell suspension of the cancer cells.

-

Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.

-

Use serum-free media supplemented with growth factors such as EGF and bFGF.

-

-

Incubation and Treatment:

-

Add this compound at various concentrations to the appropriate wells.

-

Incubate the plates for 7-14 days to allow for spheroid formation.

-

Replenish media and compound every 2-3 days.

-

-

Quantification:

-

Image the spheroids using a microscope.

-

Quantify the number and size of spheroids per well. A significant decrease in spheroid formation in this compound treated wells indicates an effect on the CSC population.

-

Caption: Workflow for the spheroid formation assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to its target, ALDH1A1, in a cellular environment.

-

Cell Treatment:

-

Treat intact cells with this compound or a vehicle control.

-

-

Heating:

-

Heat the cell suspensions across a range of temperatures. Ligand-bound proteins are stabilized and will not denature and precipitate at the same temperature as unbound proteins.

-

-

Lysis and Fractionation:

-

Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated protein fraction by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of soluble ALDH1A1 in each sample using techniques such as Western blotting or mass spectrometry. An increase in soluble ALDH1A1 at higher temperatures in the this compound-treated samples confirms target engagement.

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This compound is a promising therapeutic agent that targets the cancer stem cell population through the selective inhibition of ALDH1A1. Its ability to reduce CSC viability, inhibit self-renewal, and overcome chemoresistance highlights its potential as a valuable component of future cancer therapies. Further research should focus on elucidating the full spectrum of downstream signaling events affected by this compound and exploring its efficacy in in vivo models of various cancer types. The combination of this compound with standard-of-care chemotherapies represents a compelling strategy to eradicate CSCs and improve patient outcomes.

References

The Therapeutic Potential of NCT-505: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-505 is a potent and selective small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell chemoresistance, stemness, and proliferation. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, with a primary focus on its application in oncology. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate further research and development of this promising compound.

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a cytosolic enzyme that plays a crucial role in the oxidation of retinaldehyde to retinoic acid, a key signaling molecule involved in cell differentiation and proliferation.[1] Elevated ALDH1A1 activity has been identified as a functional marker for cancer stem cells (CSCs) in various malignancies, including ovarian cancer.[2][3] These CSCs are thought to be responsible for tumor initiation, metastasis, and recurrence following chemotherapy.[4] The therapeutic rationale for targeting ALDH1A1 stems from its role in conferring chemoresistance and maintaining the stem-like properties of cancer cells.[5] this compound has emerged as a promising agent in this class of inhibitors, demonstrating high potency and selectivity for ALDH1A1.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the competitive inhibition of ALDH1A1. This inhibition disrupts the conversion of retinaldehyde to retinoic acid, thereby impacting downstream signaling pathways that are dependent on retinoic acid for their activation. Furthermore, the inhibition of ALDH1A1 by this compound has been shown to have broader effects on cellular metabolism and stress response.

Signaling Pathways Modulated by this compound

Retinoic Acid (RA) Signaling Pathway: By blocking the synthesis of retinoic acid, this compound can alter the expression of numerous genes regulated by the retinoic acid receptor (RAR) and retinoid X receptor (RXR). This can lead to the induction of cell cycle arrest and a reduction in the expression of genes associated with cell proliferation and stemness.

NF-κB Signaling Pathway: Studies have demonstrated a link between ALDH1A1 activity and the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and chemoresistance. Inhibition of ALDH1A1 by this compound has been shown to reduce the phosphorylation of p65, a key component of the NF-κB complex, in certain cancer cell lines. This suppression of NF-κB activity can sensitize cancer cells to chemotherapeutic agents and induce apoptosis.

dot

Caption: this compound inhibits ALDH1A1, leading to downstream effects on RA and NF-κB signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related ALDH1A1 inhibitors in preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 | Reference |

| ALDH1A1 | Enzymatic Assay | 7 nM | |

| ALDH1A2 | Enzymatic Assay | > 20 µM | |

| ALDH1A3 | Enzymatic Assay | > 20 µM | |

| ALDH2 | Enzymatic Assay | > 20 µM | |

| ALDH3A1 | Enzymatic Assay | > 20 µM |

Table 2: Cellular Activity of this compound in Ovarian Cancer Cell Lines

| Cell Line | Assay | Endpoint | Value | Reference |

| OV-90 (3D culture) | Cell Viability | EC50 | Not Affected up to 3 µM | |

| OVCAR3 (TICs) | ALDH Activity | IC50 | Not Reported | |

| OV90 (TICs) | ALDH Activity | IC50 | Not Reported | |

| OV90 | Spheroid Formation | Inhibition | Dose-dependent | |

| OVCAR8 | Spheroid Formation | Inhibition | Dose-dependent |

Table 3: In Vivo Efficacy of a Similar ALDH1A1 Inhibitor (Compound 974)

| Cancer Model | Treatment | Outcome | Reference |

| Ovarian Cancer Xenograft (OVCAR3) | 5 µM Compound 974 (pre-treatment) | Significantly reduced CSC frequency |

Experimental Protocols

ALDH Activity Assay (ALDEFLUOR™ Assay)

This protocol is adapted from studies investigating ALDH activity in cancer stem cells.

-

Cell Preparation: Harvest single-cell suspensions from cell culture.

-

ALDEFLUOR™ Staining: Resuspend cells in ALDEFLUOR™ assay buffer containing the ALDH substrate (BAAA, BODIPY™-aminoacetaldehyde) at a concentration of 1 x 10^6 cells/mL.

-

Control: For each sample, prepare a control tube containing the cells and ALDH substrate, plus the specific ALDH inhibitor DEAB (N,N-diethylaminobenzaldehyde).

-

Incubation: Incubate both test and control samples at 37°C for 30-60 minutes.

-

Flow Cytometry: Analyze the cell populations using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.

dot

Caption: Workflow for assessing ALDH activity using the ALDEFLUOR™ assay.

Spheroid Formation Assay

This protocol is based on methodologies used to assess the stem-like property of self-renewal in cancer cells.

-

Cell Plating: Plate cells at a low density (e.g., 500 cells/well) in ultra-low attachment 24-well plates.

-

Media: Culture cells in a serum-free stem cell medium.

-

Treatment: Add this compound or vehicle control to the culture medium at the desired concentrations.

-

Incubation: Incubate the plates for 7-14 days to allow for spheroid formation.

-

Quantification: Count the number of spheroids formed in each well under a microscope. Spheroids are typically defined as cell aggregates above a certain size threshold (e.g., >50 µm in diameter).

dot

Caption: Protocol for evaluating cancer cell self-renewal via spheroid formation.

Cell Viability (Cytotoxicity) Assay

This is a general protocol to assess the effect of this compound on cancer cell viability.

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Reagent: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value.

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that this compound has significant therapeutic potential as an anti-cancer agent, particularly in the context of ovarian cancer. Its ability to selectively target ALDH1A1, a marker of cancer stem cells, positions it as a promising candidate for overcoming chemoresistance and preventing tumor recurrence.

Key therapeutic strategies to explore include:

-

Combination Therapy: Combining this compound with standard-of-care chemotherapies (e.g., taxanes, platinum-based agents) to enhance their efficacy and overcome resistance.

-

Targeting CSCs: Utilizing this compound to specifically eliminate the cancer stem cell population, thereby reducing the likelihood of relapse.

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. Further preclinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish a safety profile before it can be advanced to clinical investigation. The development of this compound and other selective ALDH1A1 inhibitors represents a promising avenue for the development of novel and more effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALDH1A1 induces resistance to CHOP in diffuse large B-cell lymphoma through activation of the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

NCT-505: A Selective ALDH1A1 Inhibitor for Oncological Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Aldehyde dehydrogenase 1A1 (ALDH1A1), a cytosolic enzyme, plays a crucial role in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation.[1] In the context of oncology, elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) across various tumor types and is associated with therapeutic resistance and poor prognosis. NCT-505 has emerged as a potent and selective small molecule inhibitor of ALDH1A1, offering a valuable tool for investigating the role of this enzyme in cancer biology and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, relevant signaling pathways, and detailed experimental protocols.

Core Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the quantitative data for this compound's inhibitory activity and its effects on cancer cell lines.

| Parameter | Value | Target/Cell Line | Assay Type | Reference |

| IC50 | 7 nM | Human ALDH1A1 | Enzymatic Assay | [2] |

| IC50 | >57 µM | Human ALDH1A2 | Enzymatic Assay | [2] |

| IC50 | 22.8 µM | Human ALDH1A3 | Enzymatic Assay | [2] |

| IC50 | 20.1 µM | Human ALDH2 | Enzymatic Assay | [2] |

| IC50 | >57 µM | Human ALDH3A1 | Enzymatic Assay | |

| IC50 | >57 µM | 15-hydroxyprostaglandin dehydrogenase (HPGD) | Enzymatic Assay | |

| IC50 | >57 µM | type-4 hydroxysteroid dehydrogenase (HSD17β4) | Enzymatic Assay | |

| EC50 | 2.10-3.92 µM | OV-90 (Ovarian Cancer) | Cell Viability Assay | |

| IC50 | 1, 3, 10, 20, 30 µM (titration) | SKOV-3-TR (Paclitaxel-Resistant Ovarian Cancer) | Cytotoxicity Assay |

Table 1: In Vitro Inhibitory Activity and Cellular Efficacy of this compound.

Signaling Pathways Modulated by ALDH1A1 Inhibition

ALDH1A1 is implicated in several critical signaling pathways that promote cancer progression, stemness, and therapeutic resistance. Inhibition of ALDH1A1 by this compound is expected to perturb these pathways.

Retinoic Acid (RA) Signaling Pathway

ALDH1A1 catalyzes the oxidation of retinal to retinoic acid (RA), a potent signaling molecule that regulates gene expression through nuclear receptors (RAR and RXR). In some cancer contexts, RA signaling can promote differentiation and suppress proliferation. However, in cancer stem cells, ALDH1A1-mediated RA signaling can contribute to the maintenance of stemness.

ALDH1A1/HIF-1α/VEGF Signaling Pathway

In the tumor microenvironment, ALDH1A1 can promote angiogenesis through the hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF) axis. ALDH1A1-dependent RA signaling can lead to the stabilization and activation of HIF-1α, which in turn upregulates the expression of VEGF, a potent pro-angiogenic factor.

Wnt/β-catenin and PI3K/AKT/mTOR Signaling Pathways

ALDH1 activity has been linked to the Wnt/β-catenin and PI3K/AKT/mTOR pathways, both of which are central to cancer cell proliferation, survival, and stemness. While the direct regulatory mechanisms are still under investigation, ALDH1A1 expression and activity can be influenced by and, in turn, influence these critical signaling cascades.

Experimental Protocols

Detailed methodologies for key experiments used to characterize ALDH1A1 inhibitors like this compound are provided below.

ALDH Enzymatic Assay (Spectrophotometric)

This assay measures the enzymatic activity of ALDH1A1 by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Recombinant human ALDH1A1 enzyme

-

NAD⁺ solution

-

Aldehyde substrate (e.g., retinaldehyde)

-

Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)

-

This compound or other test compounds

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD⁺, and ALDH1A1 enzyme in each well of the microplate.

-

Add this compound or vehicle control to the respective wells and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the aldehyde substrate.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity (rate of change in absorbance) for each condition.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

Materials:

-

Cancer cell lines (e.g., OV-90, SKOV-3-TR)

-

Complete cell culture medium

-

This compound or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in the opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Normalize the data to the vehicle-treated control cells and plot cell viability against the logarithm of the compound concentration to determine the EC50 or IC50 value.

3D Spheroid Formation Assay

This assay assesses the ability of cancer cells to form three-dimensional spheroids, a characteristic of cancer stem cells and a model for small avascular tumors.

Materials:

-

Cancer cell lines (e.g., OV-90)

-

Ultra-low attachment 96-well plates

-

Complete cell culture medium

-

This compound or other test compounds

-

Microscope with imaging capabilities

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed the cells in ultra-low attachment 96-well plates at a desired density in the presence of various concentrations of this compound or vehicle control.

-

Centrifuge the plates at a low speed to facilitate cell aggregation.

-

Incubate the plates for a period of 7-10 days to allow for spheroid formation.

-

Monitor spheroid formation and growth regularly by microscopy.

-

At the end of the incubation period, capture images of the spheroids.

-

The size and number of spheroids can be quantified using image analysis software. Alternatively, cell viability within the spheroids can be assessed using a 3D-compatible assay like CellTiter-Glo® 3D.

In Vivo Studies

While this compound has been evaluated in male CD-1 mice, detailed public data on its in vivo efficacy, pharmacokinetics, and toxicology are limited. A study on an analog, NCT-501, suggested it was not effective as a single agent in reducing tumor size in vivo. Further research is required to fully elucidate the in vivo potential of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of ALDH1A1, demonstrating significant activity in preclinical cancer models. Its ability to modulate key signaling pathways involved in cancer stemness and progression makes it an invaluable research tool. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other ALDH1A1 inhibitors in the pursuit of novel cancer therapeutics. While in vitro data is promising, the in vivo activity of this compound requires more extensive investigation.

References

Investigating the Role of ALDH1A1 with NCT-505: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid (RA) signaling, has emerged as a significant target in oncology. Its overexpression is frequently associated with cancer stem cell (CSC) phenotypes, therapeutic resistance, and poor prognosis in various malignancies. NCT-505 is a potent and selective small-molecule inhibitor of ALDH1A1. This technical guide provides an in-depth overview of the interplay between ALDH1A1 and this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures. This document is intended to serve as a comprehensive resource for researchers investigating ALDH1A1-targeted cancer therapies.

Introduction to ALDH1A1

The human aldehyde dehydrogenase (ALDH) superfamily comprises 19 functional enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] Among these, ALDH1A1 is a cytosolic enzyme that plays a crucial role in several physiological processes, including:

-

Retinoic Acid (RA) Signaling: ALDH1A1 catalyzes the irreversible oxidation of retinal to retinoic acid, a key signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[1]

-

Detoxification: The enzyme metabolizes and detoxifies various toxic aldehydes, thereby protecting cells from aldehyde-induced damage.

-

Oxidative Stress Response: By eliminating reactive aldehydes, ALDH1A1 helps to mitigate oxidative stress within the cell.[2]

In the context of cancer, elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in numerous tumor types, including breast, ovarian, lung, and colon cancers.[1][2] This increased activity contributes to the maintenance of stemness, self-renewal, and resistance to conventional chemotherapies and radiation. Consequently, ALDH1A1 has become an attractive therapeutic target for the development of novel anti-cancer agents aimed at eradicating the CSC population.

This compound: A Potent and Selective ALDH1A1 Inhibitor

This compound is a quinoline-based, orally bioavailable small molecule that has been identified as a potent and highly selective inhibitor of the ALDH1A1 isoenzyme. Its development represents a significant advancement in the quest for targeted therapies against ALDH1A1-positive cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against ALDH Isoforms

| ALDH Isoform | IC50 (nM) | Selectivity vs. ALDH1A1 |

| hALDH1A1 | 7 | - |

| hALDH1A2 | >57,000 | >8142-fold |

| hALDH1A3 | 22,800 | ~3257-fold |

| hALDH2 | 20,100 | ~2871-fold |

| hALDH3A1 | >57,000 | >8142-fold |

Table 2: Cellular Activity of this compound in Ovarian Cancer Cell Lines

| Cell Line | Assay | Metric | Value (µM) |

| OV-90 | Cell Viability (2D) | EC50 | > 57 |

| OV-90 | Cell Viability (3D Spheroid) | EC50 | 2.10 - 3.92 |

| SKOV-3-TR (paclitaxel-resistant) | Cytotoxicity in presence of Paclitaxel | IC50 | 1, 3, 10, 20, 30 (titration) |

| OV-90 | Spheroid Formation | Inhibition | Yes |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between ALDH1A1 and this compound.

ALDEFLUOR™ Assay for ALDH Activity

The ALDEFLUOR™ assay is a fluorescent-based method to identify and quantify the population of cells with high ALDH enzymatic activity.

Principle: The assay utilizes a non-toxic ALDH substrate, BAAA (BODIPY™-aminoacetaldehyde), which freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a fluorescent product, BAA (BODIPY™-aminoacetate), which is retained within the cell due to its negative charge. The fluorescence intensity is directly proportional to the ALDH activity. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish a baseline fluorescence and define the ALDH-positive population.

Protocol:

-

Cell Preparation:

-

Harvest cells and perform a cell count.

-

Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

For each sample, prepare a "test" tube and a "control" tube.

-

To the "control" tube, add DEAB to a final concentration of 1.5 mM.

-

Add the activated ALDEFLUOR™ reagent to the "test" tube.

-

Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.

-

Incubate both tubes at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type.

-

-

Flow Cytometry Analysis:

-

Following incubation, centrifuge the cells at 250 x g for 5 minutes.

-

Resuspend the cell pellet in fresh, cold ALDEFLUOR™ Assay Buffer.

-

Analyze the samples on a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cell population in the "test" sample that is diminished in the "control" sample.

-

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method used to verify target engagement of a drug within intact cells.

Principle: The binding of a ligand, such as this compound, to its target protein, ALDH1A1, can increase the thermal stability of the protein. When heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining after a heat challenge is quantified to assess target engagement.

Protocol:

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

-

Heat Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at 4°C.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, aggregated proteins by centrifugation.

-

Quantify the amount of soluble ALDH1A1 in the supernatant using a standard protein detection method such as Western blotting or ELISA.

-

3D Spheroid Formation Assay

This assay assesses the ability of cancer cells to form three-dimensional spheroids, a characteristic of cancer stem cells and a model for avascular microtumors.

Protocol:

-

Cell Seeding:

-

Coat a 96-well plate with a non-adherent surface (e.g., Ultra-Low Attachment surface).

-

Prepare a single-cell suspension of the cancer cells.

-

Seed the cells at a desired density (e.g., 1,000 to 5,000 cells/well) in the presence of various concentrations of this compound or a vehicle control.

-

-

Spheroid Culture:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Monitor spheroid formation and growth over several days (e.g., 7-14 days).

-

-

Analysis:

-

Image the spheroids using a microscope.

-

Quantify spheroid formation efficiency, size, and morphology.

-

Cell viability within the spheroids can be assessed using assays such as the CellTiter-Glo® 3D Cell Viability Assay.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ALDH1A1 and the workflows of the described experimental protocols.

Caption: ALDH1A1 signaling pathways and the inhibitory action of this compound.

Caption: Experimental workflow for the ALDEFLUOR™ assay.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion

The selective inhibition of ALDH1A1 by this compound presents a promising therapeutic strategy for targeting the cancer stem cell population in various malignancies. The data and protocols outlined in this technical guide provide a foundational resource for researchers working to further elucidate the role of ALDH1A1 in cancer and to advance the development of ALDH1A1-targeted therapies. The detailed methodologies and visual representations of key pathways and workflows are intended to facilitate the design and execution of robust and reproducible experiments in this critical area of cancer research.

References

The Impact of NCT-505 on Retinoic Acid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-505 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the biosynthesis of retinoic acid (RA). By impeding ALDH1A1 function, this compound directly modulates the retinoic acid signaling pathway, a cascade essential for cellular differentiation, proliferation, and apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on the RA signaling pathway, and detailed protocols for key experimental assays used to characterize its activity. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers in oncology, developmental biology, and drug discovery.

Introduction to Retinoic Acid Signaling

Retinoic acid, a metabolite of vitamin A, is a potent signaling molecule that plays a crucial role in embryonic development and tissue homeostasis in adults.[1][2] The biological effects of RA are mediated through its binding to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[3] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[3] The synthesis of RA is a tightly regulated two-step process. First, retinol (vitamin A) is reversibly oxidized to retinaldehyde. Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid by aldehyde dehydrogenases (ALDHs), with ALDH1A1 being a key isoform in this final step.[2] Dysregulation of the RA signaling pathway has been implicated in various diseases, including cancer.

This compound: A Selective ALDH1A1 Inhibitor

This compound is a small molecule inhibitor designed to be a potent and selective antagonist of ALDH1A1. Its primary mechanism of action is the direct inhibition of the enzymatic activity of ALDH1A1, thereby blocking the synthesis of retinoic acid. This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of the RA signaling pathway and a potential therapeutic agent for diseases characterized by aberrant RA signaling, such as certain cancers.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data on the inhibitory and cytotoxic effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Assay Type | Reference |

| Human ALDH1A1 | 7 nM | Enzymatic Assay | |

| Human ALDH1A2 | >57 µM | Enzymatic Assay | |

| Human ALDH1A3 | 22.8 µM | Enzymatic Assay | |

| Human ALDH2 | 20.1 µM | Enzymatic Assay | |

| Human ALDH3A1 | >57 µM | Enzymatic Assay |

Table 2: Cellular Activity of this compound in Ovarian Cancer Cell Lines

| Cell Line | Parameter | Value | Reference |

| OV-90 | EC50 (Cell Viability) | 2.10-3.92 µM | |

| SKOV-3-TR | IC50 (Cytotoxicity) | 1, 3, 10, 20, 30 µM (in titration) |

Signaling Pathway Analysis

The inhibitory action of this compound on ALDH1A1 initiates a cascade of downstream effects on the retinoic acid signaling pathway.

Mechanism of Action of this compound on RA Synthesis

This compound directly binds to and inhibits ALDH1A1, preventing the conversion of retinaldehyde to retinoic acid. This leads to a reduction in the intracellular concentration of RA, the primary ligand for retinoic acid receptors.

Downstream Effects on Retinoic Acid Signaling

The reduction in retinoic acid levels due to this compound treatment leads to decreased activation of RAR/RXR heterodimers. Consequently, the transcription of RA target genes is downregulated, affecting cellular processes such as differentiation and proliferation.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

ALDEFLUOR™ Assay for ALDH Activity

This assay measures the enzymatic activity of ALDH in live cells.

Principle: The ALDEFLUOR™ reagent (BAAA, a fluorescent ALDH substrate) freely diffuses into cells. In the presence of ALDH, BAAA is converted to a fluorescent product (BAA) that is retained within the cell. The fluorescence intensity is proportional to ALDH activity and can be measured by flow cytometry. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control.

Protocol:

-

Cell Preparation: Harvest cells and resuspend in ALDEFLUOR™ Assay Buffer to a concentration of 1 x 10^6 cells/mL.

-

Reagent Preparation: Activate the ALDEFLUOR™ Reagent by adding DMSO and HCl according to the manufacturer's instructions.

-

Labeling:

-

Test Sample: To 1 mL of the cell suspension, add 5 µL of the activated ALDEFLUOR™ Reagent.

-

Control Sample: To a separate 1 mL of cell suspension, add 5 µL of DEAB. Mix and then add 5 µL of the activated ALDEFLUOR™ Reagent.

-

-

Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.

-

Flow Cytometry: Analyze the cells on a flow cytometer. The ALDH-positive population will show a shift in fluorescence in the test sample compared to the DEAB control.

References

The Discovery and Synthesis of NCT-505: A Potent and Selective ALDH1A1 Inhibitor

A Technical Whitepaper for Drug Development Professionals

Abstract

NCT-505 has emerged as a promising small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in various cancers and associated with cancer stem cell populations and therapeutic resistance. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its inhibitory activity, cellular effects, and pharmacokinetic profile. Visualizations of its proposed mechanism of action and experimental workflows are provided to facilitate a deeper understanding of this potent and selective ALDH1A1 inhibitor.

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The ALDH1A1 isoform, in particular, has garnered significant attention in oncology as its overexpression is a hallmark of cancer stem cells (CSCs) in numerous malignancies, including ovarian and breast cancer. Elevated ALDH1A1 activity contributes to chemotherapy resistance and is often correlated with poor patient prognosis. Consequently, the development of potent and selective ALDH1A1 inhibitors represents a compelling therapeutic strategy to target CSCs and overcome drug resistance.

This compound was identified through a medicinal chemistry effort aimed at developing orally bioavailable, quinoline-based ALDH1A1 inhibitors.[1] This compound has demonstrated high potency and selectivity for ALDH1A1 over other ALDH isozymes and has shown significant anti-cancer activity in preclinical models.[2][3] This whitepaper serves as a technical guide for researchers and drug development professionals, detailing the synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Synthesis of this compound

This compound, also referred to as compound 86 in the primary literature, was developed as part of a series of quinoline-based analogs designed to inhibit ALDH1A1.[4] The synthesis of this compound involves a multi-step process, as outlined in the workflow below.

References

- 1. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Retinal-Based Probe for the Profiling of Retinaldehyde Dehydrogenases in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Oncology Research on NCT-505: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage preclinical research on NCT-505, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is a critical enzyme implicated in cancer cell stemness, chemoresistance, and overall tumor progression. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the core signaling pathways associated with this compound's mechanism of action.

Core Compound Properties and Mechanism of Action

This compound, with the chemical formula C27H28FN5O3S, is an orally bioavailable, quinoline-based small molecule inhibitor.[1] It demonstrates high potency and selectivity for the ALDH1A1 isoform. The primary mechanism of action of this compound is the inhibition of ALDH1A1's enzymatic activity, which is crucial for the oxidation of retinaldehyde to retinoic acid, a key regulator of cell differentiation. By inhibiting ALDH1A1, this compound disrupts cellular processes that contribute to cancer cell survival and proliferation.

Recent studies have revealed that while this compound is highly selective for ALDH1A1, it also exhibits inhibitory activity against ALDH1A3 at higher concentrations, suggesting a dual-targeting capability in certain cellular contexts.[2] This inhibition leads to a cascade of downstream effects, including cell cycle arrest and necrosis-induced cell death.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound against ALDH Isoforms

| Target Isoform | IC50 (nM) | Selectivity vs. ALDH1A1 |

| hALDH1A1 | 7 | - |

| hALDH1A2 | >57,000 | >8142-fold |

| hALDH1A3 | 22,800 | ~3257-fold |

| hALDH2 | 20,100 | ~2871-fold |

| hALDH3A1 | >57,000 | >8142-fold |

Data sourced from MedchemExpress and the Chemical Probes Portal.[3][4]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Parameter | Value (µM) |

| OV-90 | Ovarian Cancer | Cell Viability | EC50 | 2.10 - 3.92 |

| SKOV-3-TR | Ovarian Cancer (Paclitaxel-Resistant) | Cytotoxicity | IC50 | 1, 3, 10, 20, 30 (titration) |

| MDA-MB-468 | Breast Cancer | Cell Viability | - | Significant reduction at 30 µM |

| MDA-MB-468 | Breast Cancer | Cell Proliferation | - | Significant reduction at 30 µM |

Data sourced from MedchemExpress and a study on retinal-based probes.

Key Experimental Protocols

This section outlines the general methodologies for key experiments cited in the early-stage research of this compound.

Cell Viability and Proliferation Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells (e.g., OV-90, SKOV-3-TR, MDA-MB-468) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50/EC50 values are determined by plotting the percentage of viable cells against the log concentration of this compound.

Western Blot Analysis for Protein Expression

Western blotting is employed to detect changes in the expression levels of specific proteins following treatment with this compound.

Protocol:

-

Cell Lysis: Cells treated with this compound and control cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., ALDH1A1, phosphorylated p65 subunit of NF-κB).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action of this compound, leading to reduced cancer cell viability and proliferation.

Caption: Proposed mechanism of action for this compound.

ALDH1A1 and NF-κB Signaling Pathway in Cancer Stem-like Cells

Research suggests a link between ALDH1A1 activity and the NF-κB signaling pathway, which is crucial for the survival and maintenance of cancer stem-like cells. The following diagram illustrates this relationship.

Caption: Interplay between ALDH1A1 and NF-κB signaling.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of this compound.

Caption: A typical preclinical evaluation workflow for this compound.

Clinical Development Status

As of late 2025, there is no publicly available information confirming that this compound has entered clinical trials. Initial searches that suggested a link to a clinical trial for a compound named SIM0505 (NCT06792552) have been clarified. SIM0505 is a distinct therapeutic agent, an antibody-drug conjugate targeting CDH6, and is not a clinical formulation of this compound. Therefore, the clinical safety and efficacy of this compound in humans have not yet been evaluated.

Conclusion

This compound is a potent and selective preclinical inhibitor of ALDH1A1 with demonstrated in vitro efficacy against various cancer cell lines, particularly in ovarian and breast cancer models. Its mechanism of action, involving the inhibition of ALDH1A1 and subsequent induction of cell cycle arrest and cell death, presents a promising avenue for further oncology research. The emerging link between ALDH1A1 and the pro-survival NF-κB signaling pathway further underscores the therapeutic potential of targeting this enzyme. Future research should focus on in vivo studies to validate these preclinical findings and to establish a safety and pharmacokinetic profile that could support potential future clinical development.

References

The Potent and Selective ALDH1A1 Inhibitor, NCT-505: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NCT-505, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), for studying its function in various biological contexts, particularly in cancer research and drug development.

Introduction to Aldehyde Dehydrogenase 1A1 (ALDH1A1)

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] This function is crucial for cellular detoxification and the biosynthesis of essential molecules like retinoic acid.[1][2] The human ALDH superfamily comprises 19 isozymes.[1]

ALDH1A1, in particular, plays a significant role in cellular processes such as proliferation, differentiation, and protection against oxidative stress.[3] It is a key enzyme in the retinoic acid (RA) signaling pathway, catalyzing the conversion of retinal to RA. Dysregulation of ALDH1A1 has been implicated in various diseases, including cancer, where it is often associated with cancer stem cell (CSC) populations, therapeutic resistance, and poor prognosis.

This compound: A Potent and Selective ALDH1A1 Inhibitor

This compound is a quinoline-based, orally bioavailable small molecule inhibitor of ALDH1A1. It exhibits high potency and selectivity for ALDH1A1, making it a valuable tool for elucidating the specific roles of this enzyme.

Potency and Selectivity

This compound demonstrates potent inhibition of ALDH1A1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been established through comparative assays against other human ALDH isoforms.

| Target Enzyme | IC50 (μM) | Reference |

| hALDH1A1 | 0.007 | |

| hALDH1A2 | >57 | |

| hALDH1A3 | 22.8 | |

| hALDH2 | 20.1 | |

| hALDH3A1 | >57 | |

| 15-hydroxyprostaglandin dehydrogenase (HPGD) | >57 | |

| type-4 hydroxysteroid dehydrogenase (HSD17β4) | >57 |

Cellular Activity

In cellular assays, this compound has been shown to effectively inhibit ALDH1A1 activity and impact the viability of cancer cells, particularly those with high ALDH1A1 expression.

| Cell Line | Assay | Metric | Value (μM) | Reference |

| OV-90 | Cell Viability (3D Spheroid) | EC50 | 2.10 - 3.92 | |

| SKOV-3-TR | Cytotoxicity | IC50 | 1, 3, 10, 20, 30 (in titration) | |

| MDA-MB-468 | Target Engagement (in situ) | - | - |

Key Experimental Protocols for Studying this compound Function

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following sections outline protocols for key experiments.

ALDEFLUOR™ Assay for ALDH Activity

The ALDEFLUOR™ assay is a fluorescent-based method to identify and quantify the population of cells with high ALDH activity.

Principle: The assay utilizes a non-toxic ALDH substrate, BODIPY™-aminoacetaldehyde (BAAA), which freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to BODIPY™-aminoacetate (BAA), a fluorescent product that is retained within the cell. The fluorescence intensity is directly proportional to ALDH activity and can be measured by flow cytometry. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control.

Protocol Outline:

-

Cell Preparation: Prepare a single-cell suspension of the cells of interest at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.

-

Reagent Preparation: Activate the ALDEFLUOR™ reagent by adding DMSO and HCl as per the manufacturer's instructions.

-

Staining:

-

For the "test" sample, add 5 µL of the activated ALDEFLUOR™ reagent per 1 mL of cell suspension.

-

Immediately transfer half of the cell suspension from the "test" tube to a new tube containing the ALDH inhibitor DEAB (the "control" sample).

-

-

Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.

-

Analysis: Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or shifted in the "control" sample.

ALDEFLUOR Assay Workflow

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.

Principle: The binding of a ligand, such as this compound, to its target protein, ALDH1A1, often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol Outline:

-

Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.

-

Centrifugation: Pellet the aggregated proteins by high-speed centrifugation.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of ALDH1A1 by Western blot or other protein detection methods.

-

Data Analysis: Plot the amount of soluble ALDH1A1 as a function of temperature to generate melting curves for both the treated and control samples.

CETSA Workflow

Spheroid Formation Assay

This assay assesses the ability of cancer cells, particularly cancer stem cells, to form three-dimensional spheroids, a characteristic associated with self-renewal and tumorigenicity.

Principle: Single cells are cultured in non-adherent conditions, which promotes the formation of multicellular spheroids. The efficiency of spheroid formation can be quantified to assess the impact of inhibitors like this compound on the self-renewal capacity of cancer cells.

Protocol Outline:

-

Cell Preparation: Prepare a single-cell suspension of the cancer cells.

-

Seeding: Seed the cells at a low density (e.g., 10 cells/µL) in ultra-low attachment plates.

-

Treatment: Add this compound at various concentrations to the culture medium.

-

Incubation: Incubate the plates for 7-12 days to allow for spheroid formation.

-

Analysis: Count the number of spheroids formed in each well. The spheroid formation efficiency (SFE) can be calculated as: (Number of spheroids / Number of cells seeded) x 100%.

Cell Viability Assays

These assays are used to determine the cytotoxic or cytostatic effects of this compound on cancer cells.

Principle: Various methods can be employed, such as MTT, MTS, or resazurin-based assays. These assays measure metabolic activity, which is generally proportional to the number of viable cells.

Protocol Outline (MTT Assay Example):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Logical Relationships

ALDH1A1 in Retinoic Acid Signaling

This compound's inhibition of ALDH1A1 directly impacts the retinoic acid (RA) signaling pathway.

ALDH1A1 in Retinoic Acid Signaling

Logical Relationship: ALDH1A1 Inhibition and Cancer Cell Effects

The inhibition of ALDH1A1 by this compound leads to a cascade of events within cancer cells.

ALDH1A1 Inhibition Effects

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of ALDH1A1. Its utility in cancer research is particularly noteworthy, offering a means to probe the dependencies of cancer cells on ALDH1A1 activity for survival, proliferation, and stem-like properties. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of ALDH1A1 biology and its potential as a therapeutic target.

References

- 1. Targeting S100A9-ALDH1A1-Retinoic Acid Signaling to Suppress Brain Relapse in EGFR-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Targeted Disruption of Aldh1a1 (Raldh1) Provides Evidence for a Complex Mechanism of Retinoic Acid Synthesis in the Developing Retina - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NCT-505 in Cell Culture

These application notes provide an overview of the experimental use of NCT-505, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), in cancer cell culture. The provided protocols are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.

This compound has been identified as a valuable research tool for studying the role of ALDH1A1 in cancer biology. It has been shown to decrease cell viability and proliferation in various cancer cell lines, primarily by inhibiting ALDH1A1 and, at higher concentrations, ALDH1A3.[1] This inhibition leads to cell cycle arrest at the G1 phase and subsequent necrotic cell death.[1] Furthermore, this compound can sensitize cancer cells to conventional chemotherapeutic agents, such as paclitaxel, highlighting its potential in combination therapies.[1]

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Notes |

| hALDH1A1 | 7 | Potent and selective inhibition. |

| hALDH1A2 | >57,000 | Weak inhibition.[2] |

| hALDH1A3 | 22,800 | Inhibition at higher concentrations.[2] |

| hALDH2 | 20,100 | Weak inhibition. |

| hALDH3A1 | >57,000 | Weak inhibition. |

Cellular Activity of this compound in Ovarian Cancer Cell Lines

| Cell Line | Assay | EC50 / IC50 (µM) | Notes |

| OV-90 | Cell Viability | 2.10 - 3.92 | |

| SKOV-3-TR | Cytotoxicity | 1, 3, 10, 20, 30 (titration) | |

| OVCAR3 | Tumor-Initiating Cell Viability | 67.1 | |

| OVCAR8 | Tumor-Initiating Cell Viability | 1.72 |

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (Resazurin-Based)

This protocol outlines the use of a resazurin-based assay to determine the effect of this compound on the viability of cancer cell lines. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, OV-90)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)

-

96-well, opaque-walled microplates

-

Plate reader with fluorescence detection (Ex/Em: 560/590 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells with medium only for background control.

-

Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound. Ensure the final solvent concentration is consistent across all wells, including a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Resazurin Addition: Add 20 µL of the resazurin solution to each well.

-

Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~560 nm and an emission of ~590 nm.

-

Data Analysis: Subtract the background fluorescence from all measurements. Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for a specified duration. Include an untreated control.

-

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

ALDH Activity Assay (ALDEFLUOR™ Assay)

This protocol measures the enzymatic activity of ALDH in cancer cells treated with this compound using the ALDEFLUOR™ assay system.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

ALDEFLUOR™ Kit (containing activated ALDEFLUOR™ substrate and DEAB, a specific ALDH inhibitor)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

-

Cell Suspension: Prepare a single-cell suspension of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.

-

Staining:

-

Test Sample: To 1 mL of the cell suspension, add 5 µL of the activated ALDEFLUOR™ substrate.

-

Control Sample: Immediately transfer 0.5 mL of the cell/substrate mixture to a tube containing 5 µL of DEAB.

-

-

Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.

-

Analysis: Centrifuge the cells and resuspend the pellet in ALDEFLUOR™ Assay Buffer. Analyze the samples by flow cytometry to determine the ALDH-positive population.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound leading to reduced cell viability.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the cellular effects of this compound.

References

Application Notes and Protocols for NCT-505 in Cell Viability Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCT-505 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell stemness, therapy resistance, and proliferation.[1][2][3] this compound has demonstrated cytotoxic effects in various cancer cell lines, making it a compound of interest for cancer research and drug development.[1][4] These application notes provide a detailed protocol for utilizing this compound in a cell viability assay to assess its anti-proliferative effects.

Mechanism of Action

This compound primarily functions by inhibiting ALDH1A1, and it has also been shown to inhibit ALDH1A3 at effective concentrations. This inhibition disrupts the conversion of retinal to retinoic acid, a critical signaling molecule for cell differentiation. The downstream effects of ALDH1A1/3 inhibition by this compound include a reduction in cell viability, induction of cell cycle arrest at the G1 phase, and eventual necrosis-induced cell death. Furthermore, in certain cancer cell contexts, this compound has been observed to modulate the NFκB signaling pathway.

Data Presentation

The following tables summarize key quantitative data for the use of this compound in cell viability assays based on published literature.

Table 1: Reported EC50 and IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| OV-90 | Cell Viability | EC50 | 2.10 - 3.92 | |

| SKOV-3-TR | Cytotoxicity | IC50 | 1, 3, 10, 20, 30 (titration) | |

| OVCAR3 | Cell Viability | IC50 | 67.1 | |

| OVCAR8 | Cell Viability | IC50 | 1.72 |

Table 2: Recommended Concentration Ranges of this compound for Cell-Based Assays.

| Cell Line | Assay Type | Concentration Range (µM) | Notes | Reference |

| MDA-MB-468 | Cell Viability | 3 | Used in combination with RSL3. | |

| OV90 | Sphere Formation | 2 (low dose), 20 (high dose) | Assessed impact on sphere formation efficiency. | |

| OV-90, HT-29, MIA PaCa-2 | ALDH1A1 Activity | 0.012 - 0.030 | Concentration to inhibit 50% of ALDH1A1 activity. |

Experimental Protocols

This section provides a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay to evaluate the effect of this compound.

Materials

-

This compound (MedChemExpress or other reputable supplier)

-

Cancer cell line of interest (e.g., OV-90, MDA-MB-468)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

MTT reagent (5 mg/mL in PBS, sterile-filtered)

-

MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and resuspend in complete medium. c. Count cells and determine viability using a hemocytometer or automated cell counter. d. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well. e. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Assay: a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. c. Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 d. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: this compound inhibits ALDH1A1/3, leading to cell cycle arrest and necrosis.

Experimental Workflow for this compound Cell Viability Assay

Caption: Workflow for assessing cell viability upon this compound treatment.

References

Application Notes and Protocols for NCT-505 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCT-505 is a potent and highly selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell stemness, drug resistance, and overall tumor progression.[1][2][3] With an IC50 of 7 nM for ALDH1A1, this compound demonstrates significant selectivity over other ALDH isoforms, making it a valuable tool for investigating the role of ALDH1A1 in various cancer models.[1] These application notes provide a comprehensive overview of recommended concentrations, detailed experimental protocols, and the underlying signaling pathways for the effective use of this compound in in vitro research.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following table summarizes the reported effective concentrations of this compound across various cancer cell lines and experimental assays. This data serves as a starting point for designing new experiments and for comparing results across different studies.

| Cell Line | Cancer Type | Assay | Effective Concentration (IC50/EC50) | Notes |

| OV-90 | Ovarian Cancer | Cell Viability (3D Culture) | EC50: 2.10-3.92 µM | This compound reduced the viability of OV-90 cells.[1] Increased sensitivity is observed in 3D cultures, possibly due to higher ALDH1A1 expression. |

| SKOV-3-TR | Paclitaxel-Resistant Ovarian Cancer | Cytotoxicity | IC50: 1, 3, 10, 20, 30 µM (titration) | This compound demonstrated cytotoxicity and potentiated the effects of paclitaxel in this resistant cell line. |

| MDA-MB-468 | Breast Cancer | Cell Viability & Proliferation | Concentrations leading to reduced viability | At concentrations that inhibit ALDH1A1 and ALDH1A3, this compound reduces cell viability and proliferation. |

| OVCAR3 | Ovarian Cancer | Sphere Formation | High Dose: Not specified, but effective | At a "high dose" (calculated IC50 for viability), this compound was less effective in reducing sphere formation compared to OV90 and OVCAR8. |

| OVCAR8 | Ovarian Cancer | Sphere Formation | High Dose: 20 µM | A high dose of 20 µM significantly reduced sphere formation efficiency. |

| HT-29 | Colon Cancer | ALDH1A1 Activity Inhibition | IC50: 12-30 nM (Aldefluor assay) | This compound inhibits ALDH1A1 activity in cells at a level similar to its enzymatic inhibition. |

| MIA PaCa-2 | Pancreatic Cancer | ALDH1A1 Activity Inhibition | IC50: 12-30 nM (Aldefluor assay) | Similar to HT-29 cells, this compound effectively inhibits ALDH1A1 activity. |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

Caption: this compound Signaling Pathway.

Caption: In Vitro Experimental Workflow for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., OV-90)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the expected EC50/IC50 (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

ALDEFLUOR™ Assay for ALDH Activity

This protocol measures the enzymatic activity of ALDH in live cells.

Materials:

-

ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

-

Cells treated with this compound or vehicle control

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the cells as per the ALDEFLUOR™ kit instructions. Resuspend the cells in ALDEFLUOR™ Assay Buffer.

-